![molecular formula C17H24N2O3 B2954538 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide CAS No. 941918-86-1](/img/structure/B2954538.png)
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide
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Overview
Description
“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is a chemical compound . It is also known as Apixaban, a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups . Unfortunately, the specific details about the molecular structure are not provided in the available resources.Scientific Research Applications
Optical Applications
The compound’s structure suggests potential in optical applications due to the presence of delocalized π electrons and polarizable functional groups. These characteristics are often sought after in materials for holographic imaging, integrated optics, frequency conversion, and optical data storage . The related compound 4-methoxy-2-nitroaniline has been studied for its nonlinear optical properties, which could be indicative of similar properties in our compound of interest .
Biological Activities
Indole derivatives, which share a similar molecular framework with our compound, exhibit a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide could be a valuable scaffold for developing new pharmaceutical agents .
Thermal Stability
The thermal stability of a compound is crucial for its application in various fields, including electronics and material science. The related organic aromatic compounds have been analyzed for their melting and decomposition points, which are essential for determining the practicality of a material in high-temperature environments .
Dielectric Properties
Dielectric properties are important for applications in electronics and capacitors. The compound’s structure, with its potential for polarization, suggests it could be useful in studying dielectric properties at various temperatures and frequencies, as has been done with similar compounds .
Pharmacological Potential
Given the diverse biological activities of related indole derivatives, our compound could be explored for its pharmacological potential. It could serve as a lead compound for the development of new drugs with multiple therapeutic effects .
Material Science
The compound’s molecular structure, with a balance of rigid and flexible regions, makes it a candidate for material science research, particularly in the development of new organic materials with desirable mechanical and chemical properties .
Chemical Kinetics and Thermodynamics
The kinetic and thermodynamic parameters such as activation energy, frequency factor, enthalpy, entropy, and Gibbs free energy are vital for understanding the behavior of chemical compounds. Studies on related compounds can provide insights into the reactivity and stability of our compound under various conditions .
Photonic Applications
The potential nonlinear optical properties of the compound make it a candidate for photonic applications, including optical communication and photonic-integrated circuitry . The ability to manipulate light signals is crucial for advancements in telecommunications and computing .
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. This process is vital for blood clotting, making FXa a significant target for anticoagulant drugs .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa . The compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can lead to a decrease in blood clot formation, making it potentially useful in the prevention and treatment of thromboembolic diseases .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation can lead to a decrease in blood clot formation . This action can potentially prevent and treat various thromboembolic diseases .
Action Environment
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-12-8-9-13(14(11-12)22-4)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGAPEUKUWEPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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